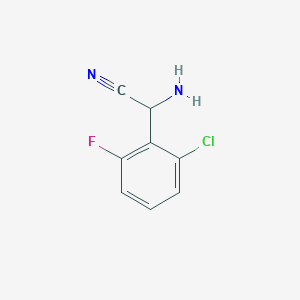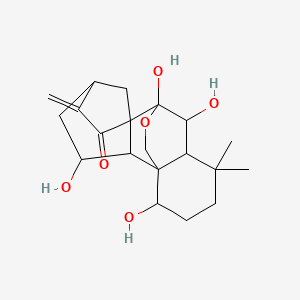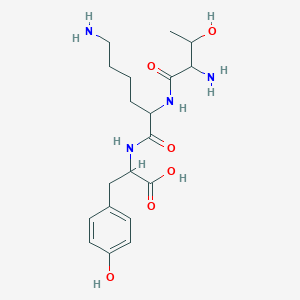![molecular formula C10H18N2O5S B12108874 2-Amino-5-[(1-ethoxy-1-oxo-3-sulfanylpropan-2-yl)amino]-5-oxopentanoic acid](/img/structure/B12108874.png)
2-Amino-5-[(1-ethoxy-1-oxo-3-sulfanylpropan-2-yl)amino]-5-oxopentanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-gamma-Glutamylcysteine ethyl ester is a derivative of gamma-glutamylcysteine, which is a dipeptide composed of glutamic acid and cysteine. This compound is known for its role as a precursor to glutathione, a crucial antioxidant in biological systems . N-gamma-Glutamylcysteine ethyl ester is utilized in various scientific research applications due to its ability to enhance intracellular glutathione levels .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-gamma-Glutamylcysteine ethyl ester typically involves the esterification of gamma-glutamylcysteine. One common method is the reaction of gamma-glutamylcysteine with ethanol in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) . The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester bond.
Industrial Production Methods
In an industrial setting, the production of N-gamma-Glutamylcysteine ethyl ester may involve large-scale esterification processes using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, to optimize yield and purity .
化学反応の分析
Types of Reactions
N-gamma-Glutamylcysteine ethyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form disulfides, which are important in redox biology.
Reduction: It can be reduced back to its thiol form, which is essential for its antioxidant properties.
Substitution: The ester group can be hydrolyzed to yield gamma-glutamylcysteine.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂) is commonly used as an oxidizing agent.
Reduction: Reducing agents such as dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are used.
Substitution: Acidic or basic hydrolysis conditions can be employed to cleave the ester bond.
Major Products Formed
Oxidation: Disulfides and other oxidized forms of the compound.
Reduction: The thiol form of gamma-glutamylcysteine.
Substitution: Gamma-glutamylcysteine and ethanol.
科学的研究の応用
N-gamma-Glutamylcysteine ethyl ester has a wide range of scientific research applications:
作用機序
N-gamma-Glutamylcysteine ethyl ester exerts its effects primarily by increasing intracellular levels of glutathione. It is transported into cells where it is hydrolyzed to gamma-glutamylcysteine, which is then used in the synthesis of glutathione . The elevated glutathione levels help in scavenging reactive oxygen species and protecting cells from oxidative damage . The compound also influences various signaling pathways involved in cell survival and apoptosis .
類似化合物との比較
Similar Compounds
Gamma-Glutamylcysteine: The non-esterified form, which is also a precursor to glutathione.
Glutathione: The tripeptide composed of glutamic acid, cysteine, and glycine, which is the primary antioxidant in cells.
N-acetylcysteine: A cysteine derivative used as a mucolytic agent and antioxidant.
Uniqueness
N-gamma-Glutamylcysteine ethyl ester is unique due to its esterified form, which enhances its transport across cell membranes and increases its bioavailability compared to gamma-glutamylcysteine . This property makes it particularly useful in research applications where efficient delivery of the compound into cells is required .
特性
IUPAC Name |
2-amino-5-[(1-ethoxy-1-oxo-3-sulfanylpropan-2-yl)amino]-5-oxopentanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18N2O5S/c1-2-17-10(16)7(5-18)12-8(13)4-3-6(11)9(14)15/h6-7,18H,2-5,11H2,1H3,(H,12,13)(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IVEKVTHFAJJKGA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(CS)NC(=O)CCC(C(=O)O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![(Butan-2-yl)[1-(5-methylthiophen-2-yl)ethyl]amine](/img/structure/B12108828.png)


![N-methyl-N-(2-oxa-6-azatricyclo[4.2.1.03,7]non-4-en-8-yl)acetamide](/img/structure/B12108840.png)


![4-[5-(4-Methoxyphenyl)-1,3,4-oxadiazol-2-yl]aniline](/img/structure/B12108852.png)


